Lithium(1+) ion 2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetate
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Overview
Description
Lithium(1+) ion 2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetate is a compound that features a lithium ion coordinated with a 2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetate ligand. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetate typically involves the reaction of 3-benzyl-1,2,4-oxadiazole-5-carboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium at room temperature, followed by purification through recrystallization .
Industrial Production Methods
The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the oxadiazole ring or the benzyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction can produce partially or fully reduced oxadiazole rings .
Scientific Research Applications
Lithium(1+) ion 2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of lithium(1+) ion 2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetate involves its interaction with biological targets such as enzymes and receptors. The oxadiazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The benzyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes .
Comparison with Similar Compounds
Similar Compounds
- Lithium(1+) ion 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate
- Lithium(1+) ion 2-(3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl)acetate
- Lithium(1+) ion 2-(3-(5-bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl)acetate
Uniqueness
Lithium(1+) ion 2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetate is unique due to the presence of the benzyl group, which can significantly influence its biological activity and chemical reactivity. This structural feature distinguishes it from other oxadiazole derivatives and may contribute to its specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
lithium;2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3.Li/c14-11(15)7-10-12-9(13-16-10)6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H,14,15);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDUINZVAHQXJK-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC=C(C=C1)CC2=NOC(=N2)CC(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9LiN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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